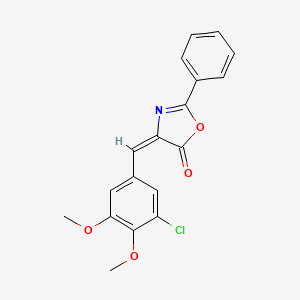![molecular formula C15H16IN3O2S B6098439 2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6098439.png)
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide, also known as PTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. PTA is a derivative of the drug Pyrimethamine, which is commonly used to treat malaria. However, PTA has been found to have unique properties that make it useful for a variety of research purposes.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular metabolism. Specifically, this compound has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective properties, this compound has been shown to have anti-inflammatory effects, and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been found to have antioxidant properties, and has been studied for its potential use in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide has several advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized in large quantities. Additionally, this compound has been found to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of this compound is that it can be difficult to dissolve in aqueous solutions, which can make it challenging to use in certain experimental protocols.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide. One area of interest is the development of this compound derivatives with improved properties, such as increased solubility or enhanced activity against specific targets. Additionally, this compound could be studied further for its potential use in treating other diseases, such as autoimmune disorders or viral infections. Finally, this compound could be studied for its potential use as a tool in chemical biology, such as for the development of new imaging agents or drug delivery systems.
Métodos De Síntesis
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide can be synthesized through a multi-step process involving the reaction of Pyrimethamine with various reagents. The final product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and infectious disease research. This compound has been found to have anti-tumor properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have neuroprotective properties, and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating infectious diseases, such as malaria and tuberculosis.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16IN3O2S/c1-2-3-12-8-13(20)19-15(18-12)22-9-14(21)17-11-6-4-10(16)5-7-11/h4-8H,2-3,9H2,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJYKXXDJPIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6098362.png)
![2-(4-methoxyphenyl)-N-({1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6098368.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098374.png)
![1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6098389.png)

![N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B6098395.png)
![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B6098403.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-propoxypiperidine](/img/structure/B6098411.png)
![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6098419.png)

![6-[(diethylamino)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6098437.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6098440.png)
![1-[(dimethylamino)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B6098447.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B6098450.png)